molecular formula C14H12F3NO3 B2853684 N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide CAS No. 1351607-83-4

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide

Cat. No. B2853684
CAS RN: 1351607-83-4
M. Wt: 299.249
InChI Key: CZHIHMORSJLFPY-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The trifluoromethyl group (CF3) and the furan ring (a five-membered ring with oxygen) are both common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan ring, the trifluoromethyl group, and the amide group. These functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The amide group might undergo reactions such as hydrolysis, especially under acidic or basic conditions. The furan ring is an aromatic system and could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could enhance the compound’s solubility in polar solvents. The trifluoromethyl group could influence the compound’s lipophilicity, which is an important property in drug design .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide”, have shown significant antibacterial activity . They have been used as effective antimicrobial medicines to combat bacterial strain-caused infections . The furan nucleus is an essential synthetic technique in the search for new drugs .

Anti-Ulcer Properties

Furan-containing compounds have been used as medicines in various disease areas due to their wide range of advantageous biological and pharmacological characteristics . One of these is their anti-ulcer properties .

Diuretic Effects

Furan derivatives have also been used for their diuretic effects . This makes them useful in treating conditions where removing excess water from the body is beneficial .

Muscle Relaxant

These compounds have been found to have muscle relaxant properties . This can be beneficial in treating conditions such as muscle spasms and stiffness .

Anti-protozoal Activity

Furan derivatives have shown anti-protozoal activity . This means they can be used to treat diseases caused by protozoan parasites .

Antifungal and Antiviral Properties

These compounds have demonstrated both antifungal and antiviral properties . This makes them a valuable tool in the fight against a variety of fungal and viral infections .

Anti-Inflammatory and Analgesic Effects

Furan derivatives have been found to have anti-inflammatory and analgesic effects . This makes them useful in managing pain and inflammation in a variety of conditions .

Antidepressant and Anti-anxiolytic Properties

These compounds have also shown antidepressant and anti-anxiolytic properties . This suggests they could be used in the treatment of mental health conditions such as depression and anxiety .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity and could serve as a lead compound in drug discovery .

Mechanism of Action

Target of Action

The compound N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide is known to target a disintegrin and metalloproteinase with thrombospondin motifs 5 . This enzyme plays a crucial role in the breakdown of extracellular matrix, which is essential for tissue remodeling and cell migration.

Biochemical Pathways

The compound is likely involved in the regulation of biochemical pathways related to tissue remodeling and cell migration. By inhibiting the activity of a disintegrin and metalloproteinase with thrombospondin motifs 5, it may affect the breakdown of the extracellular matrix, a key process in these pathways .

Action Environment

The action, efficacy, and stability of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules or ions in the environment can impact the compound’s interactions with its target.

properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)10-5-3-9(4-6-10)11(19)8-18-13(20)12-2-1-7-21-12/h1-7,11,19H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHIHMORSJLFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)furan-2-carboxamide

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